N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide
Description
N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide is a bicyclic hydrazinecarbothioamide derivative characterized by a norbornene (bicyclo[2.2.1]hept-5-ene) framework fused to a hydrazinecarbothioamide group. The bicyclic system imparts significant steric rigidity and conformational constraints, influencing its chemical reactivity and biological interactions. The bicyclo[2.2.1]heptane moiety is known to undergo trifluoroacetylation under NMR analysis conditions, aiding in structural verification via spectroscopic methods .
Properties
IUPAC Name |
1-amino-3-(2-bicyclo[2.2.1]hept-5-enyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c9-11-8(12)10-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4,9H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNPMWAHSFCPGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)NC(=S)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide typically involves the reaction of norbornene derivatives with hydrazine and thiocarbamide under controlled conditions. One common method includes the reaction of norbornene with hydrazine hydrate and carbon disulfide in the presence of a base, such as sodium hydroxide, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine and carbothioamide groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide involves its interaction with various molecular targets. The hydrazine and carbothioamide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Structural Features and Substituent Variations
The following table summarizes structural differences and physicochemical properties of N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide and related compounds:
Comparative Analysis
- Steric Effects: The bicyclo[2.2.1]heptene core in the target compound imposes greater rigidity compared to flexible substituents like benzylidene (in ) or methoxypropyl ().
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in ) enhance nucleophilic reactivity. The bicyclo compound lacks strong electron-modifying groups, relying on its inherent steric profile for interactions.
- Biological Relevance: Compounds with heterocyclic substituents (e.g., imidazole in , benzimidazole in ) exhibit pronounced antimicrobial or antifungal activity. The bicyclo derivative’s bioactivity remains less characterized but is implicated in metabolomic pathways .
- Synthetic Accessibility: Hydrazinecarbothioamides are typically synthesized via condensation of hydrazides with aldehydes/ketones (e.g., ). The bicyclo compound’s synthesis likely involves functionalization of a preformed norbornene scaffold, which may require specialized reagents .
Biological Activity
N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's systematic name is 1-(5-bicyclo[2.2.1]hept-2-enyl)-3-{[4-(dimethylamino)benzoyl]amino}thiourea. Its molecular formula is C17H22N4OS, and it features a bicyclic structure that contributes to its unique biological properties.
Structural Formula
- Molecular Formula : C17H22N4OS
- IUPAC Name : 1-(5-Bicyclo[2.2.1]hept-2-enyl)-3-{[4-(dimethylamino)benzoyl]amino}thiourea
- CAS Number : Not specified in the search results.
Anticancer Properties
Recent studies have suggested that this compound exhibits promising anticancer activity. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) .
Case Study: Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including:
- HeLa Cells : Significant inhibition of cell proliferation was observed.
- MCF-7 Cells : Induced apoptosis was confirmed through flow cytometry analysis.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various bacterial strains.
Research Findings
In vitro studies have shown that this compound exhibits:
- Bactericidal Effects : Effective against Gram-positive bacteria such as Staphylococcus aureus.
Anti-inflammatory Effects
Emerging evidence suggests that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Mechanism
The anti-inflammatory action appears to be mediated through the inhibition of pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in HeLa and MCF-7 | |
| Antimicrobial | Effective against S. aureus | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Cytotoxicity Data on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation |
| MCF-7 | 20 | ROS generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
